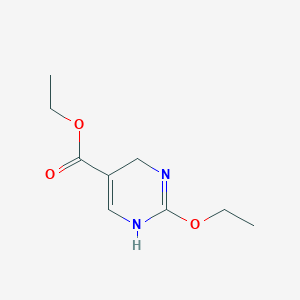![molecular formula C10H20OS B12919651 Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- CAS No. 62162-07-6](/img/structure/B12919651.png)
Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane is an organic compound that belongs to the class of sulfides. Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms. This particular compound features a 4-ethoxybutyl group and a 2-methylprop-1-en-1-yl group attached to the sulfur atom. It is of interest in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane can be achieved through several methods. One common approach involves the reaction of 4-ethoxybutyl chloride with 2-methylprop-1-en-1-yl thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.
Industrial Production Methods
On an industrial scale, the production of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethoxybutyl or methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments involving sulfur compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, facilitating reactions such as oxidation or substitution. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran): Similar in structure but with a tetrahydropyran ring instead of the ethoxybutyl group.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a methoxy group and a phenyl ring, differing in functional groups and overall structure.
Uniqueness
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane is unique due to its combination of an ethoxybutyl group and a 2-methylprop-1-en-1-yl group attached to a sulfur atom. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
62162-07-6 |
|---|---|
Molekularformel |
C10H20OS |
Molekulargewicht |
188.33 g/mol |
IUPAC-Name |
1-ethoxy-4-(2-methylprop-1-enylsulfanyl)butane |
InChI |
InChI=1S/C10H20OS/c1-4-11-7-5-6-8-12-9-10(2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
FJGBEQMSWFNUOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCCSC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
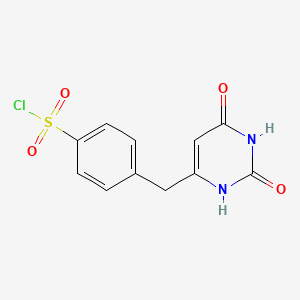
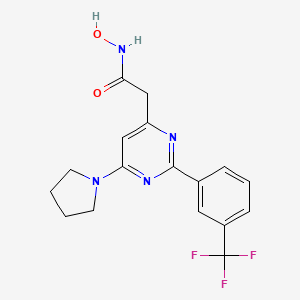
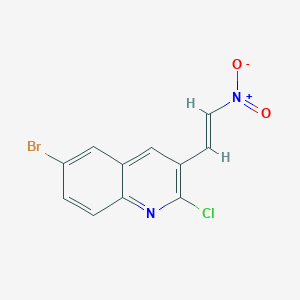

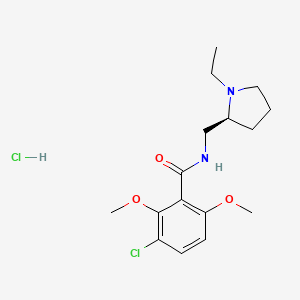
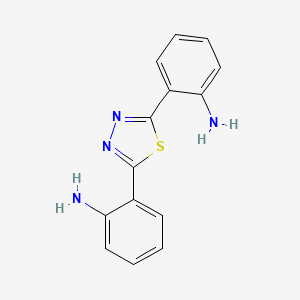
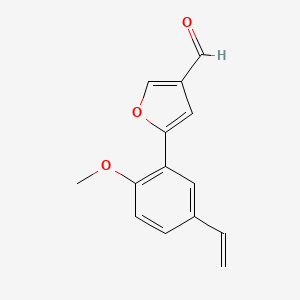
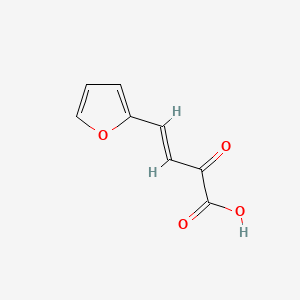
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
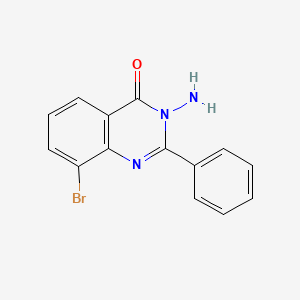
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
